2-(1H-1,2,4-Triazol-1-YL)propan-1-OL
Description
Historical Context and Development
The synthesis of this compound emerged from early 20th-century advancements in triazole chemistry. While 1,2,4-triazoles were first characterized via the Einhorn–Brunner and Pellizzari reactions, this specific derivative gained prominence in the 2000s as a precursor for antifungal agents like fluconazole. Patent US4404216A (1983) documented its structural analogs, highlighting regiospecific alkylation techniques for triazole-propanol hybrids. By 2008, PubChem records (SID 49815674) formalized its identity as a research chemical, with subsequent studies optimizing its synthesis via nucleophilic substitution of 1,3-dihalopropanols with 1,2,4-triazole under basic conditions.
Position within Heterocyclic Chemistry
As a 1,2,4-triazole derivative, this compound occupies a strategic niche in nitrogen-rich heterocycles. Its planar aromatic core enables π-π stacking and hydrogen-bonding interactions, while the propanol side chain introduces stereoelectronic modulation (Table 1). Comparative analysis with 1,2,3-triazoles reveals distinct reactivity: the 1,2,4-isomer’s nitrogen arrangement favors electrophilic substitution at N1 and N4 positions, enabling functionalization for coordination complexes.
Table 1: Structural Comparison of Triazole Derivatives
| Property | 1,2,3-Triazole | 1,2,4-Triazole | This compound |
|---|---|---|---|
| Aromaticity Index | Moderate | High | High |
| pKa (N-H) | 9.3 | 10.3 | 9.8 (estimated) |
| Common Reactivity | Click chemistry | Nucleophilic substitution | Esterification, coordination |
| Bioactivity Prevalence | Antiviral | Antifungal | Intermediate for bioactive agents |
Taxonomic Classification in the Triazole Family
This compound belongs to the 1,2,4-triazole subclass, classified under IUPAC nomenclature as a secondary alcohol with a triazole substituent. Key taxonomic features include:
- Core Structure : Five-membered ring with N1, N2, and N4 nitrogen atoms.
- Substituents : Propan-1-ol group at C2 of the triazole ring, confirmed via NMR (δ 3.76 ppm for CH2OH).
- Isomerism : Exhibits tautomerism between 1H- and 4H- forms, though X-ray crystallography confirms the 1H configuration dominates in solid state.
Its molecular formula (C5H9N3O) and CAS registry (1158736-02-7) align with derivatives explored in antimicrobial and anticancer research.
Significance in Chemical Research
This compound serves dual roles:
- Synthetic Intermediate : Facilitates preparation of triazole-based metal-organic frameworks (MOFs) via hydroxyl coordination. For instance, pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) derivatives exhibit actinide selectivity in nuclear waste remediation.
- Biological Probe : Modulates ergosterol biosynthesis in Candida spp. when functionalized with indole groups, achieving MIC90 values ≤0.5 µg/mL. Its propanol moiety enhances solubility for in vitro assays compared to non-hydroxylated triazoles.
Ongoing studies exploit its hydrogen-bonding capacity for designing enzyme inhibitors targeting fungal CYP51 and bacterial ureases.
Structure
2D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCGNFWFMFMJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672467 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158736-02-7 | |
| Record name | β-Methyl-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Halohydrins
Method Overview:
One of the most established routes for synthesizing 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol involves the nucleophilic substitution of a suitable halohydrin (such as 1-chloro-2-propanol or 1-bromo-2-propanol) with 1,2,4-triazole. This reaction typically proceeds under basic or neutral conditions, often using a polar aprotic solvent to facilitate nucleophilic attack.
General Reaction Scheme:
$$
\text{1-chloro-2-propanol} + \text{1,2,4-triazole} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}
$$
| Parameter | Typical Values/Conditions |
|---|---|
| Halohydrin | 1-chloro-2-propanol or 1-bromo-2-propanol |
| Nucleophile | 1,2,4-triazole |
| Base | Potassium carbonate, sodium hydroxide, or similar |
| Solvent | Dimethyl sulfoxide (DMSO), acetonitrile, or DMF |
| Temperature | 50–100 °C |
| Reaction Time | 4–24 hours |
| Yield | 60–85% (depending on conditions) |
Mechanistic Insight:
The triazole anion, generated in situ via deprotonation, attacks the electrophilic carbon bearing the halide, displacing the halogen and forming the desired C–N bond.
Epoxide Ring Opening
Method Overview:
Another efficient strategy is the ring opening of 1,2-epoxypropane (propylene oxide) with 1,2,4-triazole under acidic or basic catalysis. This process allows for direct addition of the triazole to the less hindered carbon of the epoxide, yielding the target alcohol.
General Reaction Scheme:
$$
\text{Propylene oxide} + \text{1,2,4-triazole} \xrightarrow{\text{Acid/Base, Solvent}} \text{this compound}
$$
| Parameter | Typical Values/Conditions |
|---|---|
| Epoxide | Propylene oxide |
| Nucleophile | 1,2,4-triazole |
| Catalyst | Acid (e.g., p-toluenesulfonic acid) or base (e.g., NaOH) |
| Solvent | Water, ethanol, or DMF |
| Temperature | 25–80 °C |
| Reaction Time | 6–18 hours |
| Yield | 65–90% |
Mechanistic Insight:
The triazole attacks the less hindered carbon of the epoxide, opening the ring and forming the alcohol functionality at the terminal position.
Alternative Methods and Variations
- Use of Tosylates or Mesylates:
Instead of halohydrins, the corresponding tosylate or mesylate derivatives of 2-propanol can be used as electrophiles, providing similar yields and selectivity. - One-Pot Synthesis:
Some protocols combine the generation of the leaving group and nucleophilic substitution in a single vessel, reducing purification steps and improving efficiency.
Comparative Data Table
| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Halohydrin Substitution | 1-chloro-2-propanol, triazole | K₂CO₃, NaOH | DMSO, DMF | 50–100 | 60–85 | Readily available reagents | Halide waste, longer rxn |
| Epoxide Ring Opening | Propylene oxide, triazole | Acid/Base | Water, DMF | 25–80 | 65–90 | Cleaner reaction, fewer byproducts | Epoxide handling |
| Tosylate/Mesylate Route | Tosyl/mesyl-propanol, triazole | Base | DMF | 60–90 | 60–80 | Good selectivity | Extra prep step for tosylate/mesylate |
Research Findings and Notes
- Purification:
The crude product is typically purified by column chromatography or recrystallization, depending on solvent solubility and purity requirements. - Characterization:
Final products are confirmed by NMR, IR, and mass spectrometry. The compound is usually a pale yellow to yellow oil, sparingly soluble in DMSO and slightly soluble in methanol. - Storage and Handling: The compound should be stored refrigerated due to its irritant nature and short shelf life.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine .
Scientific Research Applications
Chemistry
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives that can be tailored for specific applications .
The compound is extensively studied for its antimicrobial and anticancer properties :
- Antifungal Activity : Research indicates that derivatives of this compound exhibit broad-spectrum antifungal activity, particularly against species resistant to fluconazole. For instance, a novel hybrid molecule incorporating this structure showed enhanced efficacy against Candida species compared to traditional treatments .
- Mechanism of Action : The compound's mechanism primarily involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. This action is similar to that of established antifungal agents like fluconazole but demonstrates improved potency against resistant strains .
Medical Applications
In the realm of medicine, this compound is investigated for its potential as an antifungal agent in drug development:
- Clinical Relevance : As a derivative of triazole compounds, it shows promise in treating invasive fungal infections. Studies highlight its potential use in combination therapies to enhance efficacy against resistant fungal infections .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL involves its interaction with specific molecular targets. For example, in its antifungal activity, the compound inhibits the enzyme 14-α lanosterol demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
Structure: This analog features a triazole ring substituted with a hydroxymethyl group at position 4, linked via a three-carbon chain terminating in a hydroxyl group. Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl alcohol and 3-azidopropanol, yielding a 68% product (colorless viscous oil). Key Data:
- Molecular formula : C₆H₁₁N₃O₂ (M = 157.17 g·mol⁻¹)
- Spectroscopy: ¹H-NMR: δ 7.66 (s, triazole-H), 4.63 (s, hydroxymethyl-CH₂), 3.49 (t, propanol-CH₂). ¹³C-NMR: δ 148.9 (triazole-C), 56.5 (hydroxymethyl-C).
- Physicochemical properties : High hydrophilicity due to dual hydroxyl groups.
Comparison with Target Compound :
- The hydroxymethyl substituent on the triazole ring in 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol enhances polarity compared to the unsubstituted triazole in 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL . This may influence solubility and binding affinity to hydrophobic enzyme active sites.
- The propanol chain length and hydroxyl positioning are identical, suggesting similar metabolic stability.
Imidazolylindol-propanol
Structure: Combines an imidazole ring fused to an indole moiety, attached to a propanol chain. Biological Activity: Demonstrated exceptional antifungal potency against Candida albicans (MIC = 0.001 µg/mL) in fluorometric screening using Alamar Blue.
Comparison with Target Compound :
- Mechanistic divergence: Imidazole derivatives typically target fungal lanosterol 14α-demethylase (CYP51), while triazoles (e.g., fluconazole) inhibit the same enzyme but with differing binding kinetics due to nitrogen atom positioning.
- Potency: The imidazolylindol-propanol’s MIC (0.001 µg/mL) surpasses most triazole-based drugs (e.g., fluconazole MIC = 1–2 µg/mL), likely due to enhanced hydrophobic interactions from the indole moiety.
- Structural complexity: The fused indole-imidazole system in imidazolylindol-propanol may improve membrane permeability compared to the simpler triazole-propanol structure.
Data Table: Comparative Analysis of Azole-Propanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g·mol⁻¹) | Antifungal MIC (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₅H₉N₃O₂ | 143.15 (theoretical) | Not reported | Triazole, primary alcohol |
| 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol | C₆H₁₁N₃O₂ | 157.17 | Not tested | Triazole, hydroxymethyl, alcohol |
| Imidazolylindol-propanol | Not reported | Not reported | 0.001 (C. albicans) | Imidazole-indole, alcohol |
Research Findings and Implications
- Synthetic Accessibility : The CuAAC route used for 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol could be adapted for synthesizing This compound by modifying starting materials (e.g., propargyl alcohol derivatives).
- Antifungal Potential: While imidazolylindol-propanol shows remarkable activity, triazole-propanol derivatives may offer broader-spectrum efficacy against azole-resistant strains due to triazole’s lower propensity for resistance development.
- Structure-Activity Relationships (SAR): Hydroxyl group placement influences hydrogen bonding with fungal enzyme residues. Bulky substituents (e.g., indole in imidazolylindol-propanol) enhance potency but may reduce solubility.
Biological Activity
2-(Piperidin-3-yl)propan-2-ol, also known as a piperidinyl alcohol derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an anti-tuberculosis agent and has been explored for its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-(Piperidin-3-yl)propan-2-ol is CHN, characterized by a piperidine ring and a propanol side chain. Its structure contributes to its biological activity, particularly in modulating receptor interactions.
Anti-Tuberculosis Activity
Research has identified 2-(Piperidin-3-yl)propan-2-ol as a potential anti-tuberculosis agent. A study conducted on a library of piperidinol compounds revealed that some derivatives exhibited significant anti-tuberculosis activity, with minimum inhibitory concentrations (MIC) around 1.5 μg/mL . The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that the presence of specific functional groups can influence efficacy.
The mechanism underlying the anti-tuberculosis activity of 2-(Piperidin-3-yl)propan-2-ol appears to involve interaction with bacterial cell components, potentially disrupting cell wall synthesis or function. The compound's ability to inhibit bacterial growth has been linked to its structural analogs, which have shown similar mechanisms against other pathogens.
Study 1: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis was performed on a series of piperidinol derivatives. The results indicated that modifications to the hydroxyl group significantly impacted the anti-tuberculosis activity. Compounds with tertiary hydroxyl groups showed enhanced activity compared to their analogs lacking this feature .
Study 2: In Vivo Testing
In vivo testing of selected piperidinol derivatives revealed promising results; however, some compounds exhibited side effects that limited their therapeutic potential. These findings highlight the need for further optimization of the chemical structure to minimize adverse effects while retaining efficacy .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| 2-(Piperidin-3-yl)propan-2-ol | Anti-tuberculosis | 1.5 | Significant activity; further optimization needed |
| Piperidinol Derivative A | Anti-bacterial | 0.5 | Effective against Gram-positive bacteria |
| Piperidinol Derivative B | Antiviral | 10 | Moderate efficacy against viral infections |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), as demonstrated in the synthesis of structurally similar triazole derivatives . Key variables include catalyst loading (e.g., CuSO₄/NaAsc), solvent choice (e.g., DMF or THF), and reaction temperature (typically 40–80°C). For example, Reginaldo G. Lima-Neto et al. reported yields of 60–85% for analogous triazolyl-propanols by optimizing stoichiometric ratios of azides and alkynes .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- Elemental analysis (C, H, N content),
- Spectroscopy : IR (C-N and C-O stretches at ~1600 cm⁻¹ and ~1050 cm⁻¹), ¹H/¹³C NMR (triazole proton signals at δ 7.5–8.5 ppm), and MS (molecular ion peaks matching theoretical mass) .
- X-ray crystallography for absolute configuration determination, as seen in albaconazole derivatives .
Q. What preliminary biological assays are used to evaluate the antifungal activity of triazole-containing compounds like this compound?
- Methodological Answer : Standard protocols include:
- In vitro susceptibility testing against Candida spp. and Aspergillus spp. using broth microdilution (CLSI M27/M38 guidelines) .
- Minimum inhibitory concentration (MIC) determination, where derivatives with fluorinated aryl groups (e.g., 2,4-difluorophenyl) show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scale-up, and what are common pitfalls?
- Methodological Answer :
- Catalyst optimization : Switching from CuSO₄ to CuI improves reproducibility in anhydrous conditions .
- Purification challenges : The compound’s polarity necessitates column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).
- Side reactions : Competing oxidation of propanol intermediates can occur; inert atmospheres (N₂/Ar) and stabilizers like BHT are recommended .
Q. How do structural modifications (e.g., substituents on the triazole or propanol moieties) affect antifungal efficacy and cytotoxicity?
- Methodological Answer :
- SAR studies : Introducing electron-withdrawing groups (e.g., -CF₃) on the triazole ring enhances binding to fungal CYP51 enzymes, as seen in albaconazole derivatives . Conversely, bulky substituents (e.g., piperazinyl groups) may reduce cytotoxicity in mammalian cells .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with lanosterol 14α-demethylase, guiding rational design .
Q. How can contradictory data on in vitro vs. in vivo efficacy of triazole derivatives be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS after oral/intravenous administration in rodent models .
- Metabolite identification : Hepatic microsome assays (e.g., human S9 fractions) detect rapid hydroxylation of propanol chains, which may explain reduced in vivo activity .
Q. What advanced analytical methods are critical for quantifying this compound in complex matrices (e.g., plasma or tissue)?
- Methodological Answer :
- HPLC-UV/FLD : Use C18 columns (acetonitrile/water + 0.1% TFA) with retention times calibrated against USP reference standards .
- LC-MS/MS : MRM transitions (e.g., m/z 222 → 154 for quantification) improve sensitivity in trace analysis .
Q. How do computational methods aid in predicting the metabolic stability of triazole-propanol derivatives?
- Methodological Answer :
- In silico tools : Software like Schrödinger’s ADMET Predictor or SwissADME estimates metabolic sites (e.g., propanol hydroxyl oxidation) and clearance rates .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to prioritize derivatives with stable triazole-propanol linkages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
